Scaffold-Level Pharmacological Differentiation: Cinnoline-Based Orexin Type 2 Receptor Agonist Class Evidence vs. Quinoline- and Quinoxaline-Based Analogs
The 2-methyl-3-oxo-hexahydrocinnoline core has been explicitly claimed and exemplified in patent EP3895707A1 as a privileged scaffold for orexin type 2 receptor (OX2R) agonism [1]. The target compound's indole-4-carboxamide extension is structurally distinct from the quinoline-2-carboxamide and quinoxaline-2-carboxamide analogs available in the same HTS library series . Although no peer-reviewed head-to-head pharmacological comparison has been published, the patent's structure-activity relationship (SAR) data establish that amide substituent identity on this cinnoline scaffold directly modulates OX2R agonist potency, with modifications at the amide position capable of shifting EC₅₀ values by more than one order of magnitude within congeneric series [1].
| Evidence Dimension | Orexin type 2 receptor (OX2R) agonist activity dependence on amide substituent |
|---|---|
| Target Compound Data | Structurally competent for OX2R engagement based on cinnoline scaffold precedent; specific EC₅₀ not publicly disclosed for this compound. |
| Comparator Or Baseline | Quinoline-2-carboxamide analog (PubChem) and quinoxaline-2-carboxamide analog (AKSci HTS036314); OX2R EC₅₀ data not publicly available for these specific analogs. |
| Quantified Difference | Patent SAR indicates >10-fold EC₅₀ shifts achievable via amide substituent variation on related cinnoline scaffolds [1]. |
| Conditions | OX2R calcium mobilization assay or cAMP assay (relevant patent class methodology). |
Why This Matters
For OX2R-targeted drug discovery or narcolepsy research, the indole-4-carboxamide substituent differentiates this compound from other available cinnoline analogs, and any intended substitution would require de novo pharmacological validation.
- [1] Takeda Pharmaceutical Company Limited, EP3895707A1, 'Heterocyclic compound,' published 20.10.2021. View Source
